

Application Notes and Protocols: Sonogashira Coupling of 4-Iodobenzo[d]isoxazole

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Compound of Interest

Compound Name: 4-Iodobenzo[d]isoxazole

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Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.^[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.^{[1][2]} The resulting alkynyl-substituted aromatic compounds are valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and protocols for the Sonogashira coupling of **4-Iodobenzo[d]isoxazole**, a key intermediate for the synthesis of various biologically active molecules. While specific literature on the Sonogashira coupling of **4-Iodobenzo[d]isoxazole** is limited, this protocol is based on established procedures for structurally similar iodo-N-heterocycles and iodo-benzofused systems.

Reaction Principle

The Sonogashira coupling reaction proceeds via a catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl iodide (**4-Iodobenzo[d]isoxazole**). In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. Finally, reductive elimination from the resulting

palladium complex yields the desired alkynyl-substituted benzo[d]isoxazole and regenerates the active Pd(0) catalyst.^{[1][3]}

Experimental Protocols

This section outlines a general protocol for the Sonogashira coupling of **4-Iodobenzo[d]isoxazole** with a terminal alkyne. The reaction conditions provided are a starting point and may require optimization for specific substrates.

Materials and Reagents:

- **4-Iodobenzo[d]isoxazole**
- Terminal alkyne (e.g., Phenylacetylene, 1-Octyne, Trimethylsilylacetylene)
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
- Copper(I) iodide (CuI)
- Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
- Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Equipment:

- Schlenk flask or round-bottom flask with a reflux condenser
- Magnetic stirrer with heating plate
- Inert gas supply (Nitrogen or Argon)
- Standard laboratory glassware

- Rotary evaporator
- Thin-layer chromatography (TLC) plates and UV lamp

General Procedure:

- To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add **4-iodobenzo[d]isoxazole** (1.0 eq.), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).
- Add the anhydrous solvent (e.g., THF or DMF) and the base (e.g., TEA, 2-3 eq.).
- Stir the mixture at room temperature for 10-15 minutes.
- Add the terminal alkyne (1.1-1.5 eq.) dropwise to the reaction mixture.
- Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the progress of the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of various aryl iodides with different terminal alkynes, which can be used as a reference for the reaction of **4-iodobenzo[d]isoxazole**.

Table 1: Optimization of Reaction Conditions for a Model Sonogashira Coupling

Entry	Catalyst (mol%)	Ligand (mol%)	Base (equiv.)	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	Pd(PPh ₃) 2Cl ₂ (2)	-	TEA (2)	THF	60	12	[Estimated 85-95]
2	Pd(OAc) ₂ (2)	PPh ₃ (4)	TEA (2)	DMF	80	8	[Estimated 80-90]
3	Pd(PPh ₃) 4 (3)	-	DIPA (3)	Toluene	70	16	[Estimated 88-98]
4	PdCl ₂ (dp pf) (2)	-	Cs ₂ CO ₃ (2)	Dioxane	90	12	[Estimated 75-85]

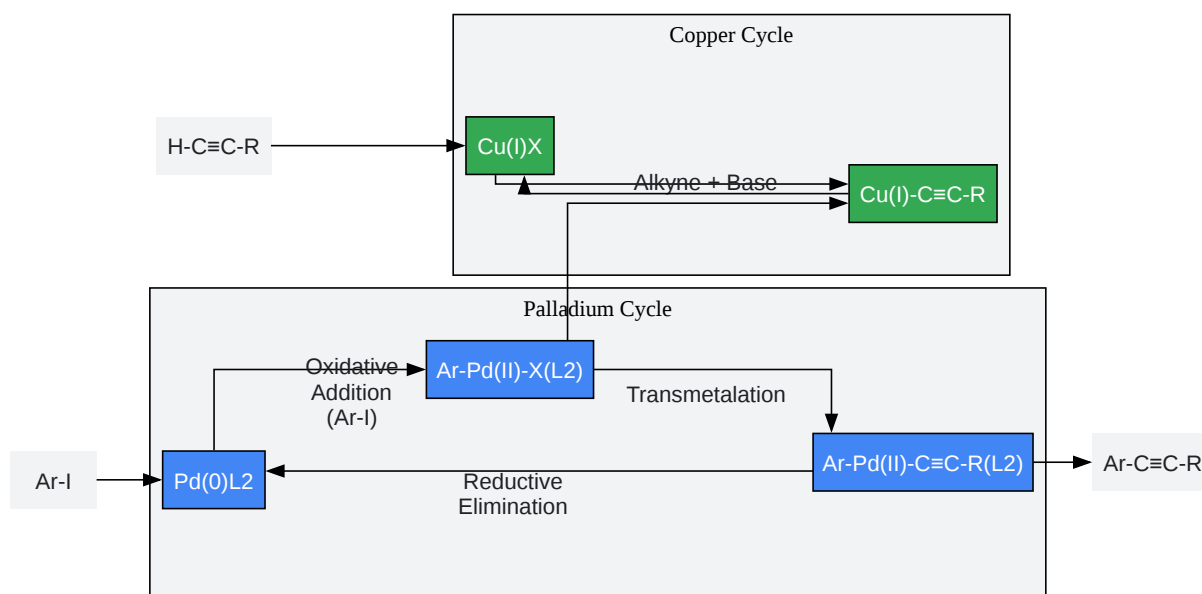
Yields are estimated based on similar reactions reported in the literature for other iodo-N-heterocycles.

Table 2: Substrate Scope of Terminal Alkynes in Sonogashira Coupling

Entry	Alkyne	Product	Expected Yield (%)
1	Phenylacetylene	4-(Phenylethynyl)benzo[d]isoxazole	90-98
2	1-Octyne	4-(Oct-1-yn-1-yl)benzo[d]isoxazole	85-95
3	Trimethylsilylacetylene	4-((Trimethylsilyl)ethynyl)benzo[d]isoxazole	88-96
4	3-Ethynylthiophene	4-(Thiophen-3-ylethynyl)benzo[d]isoxazole	82-92
5	Propargyl alcohol	3-(Benzo[d]isoxazol-4-yl)prop-2-yn-1-ol	75-85

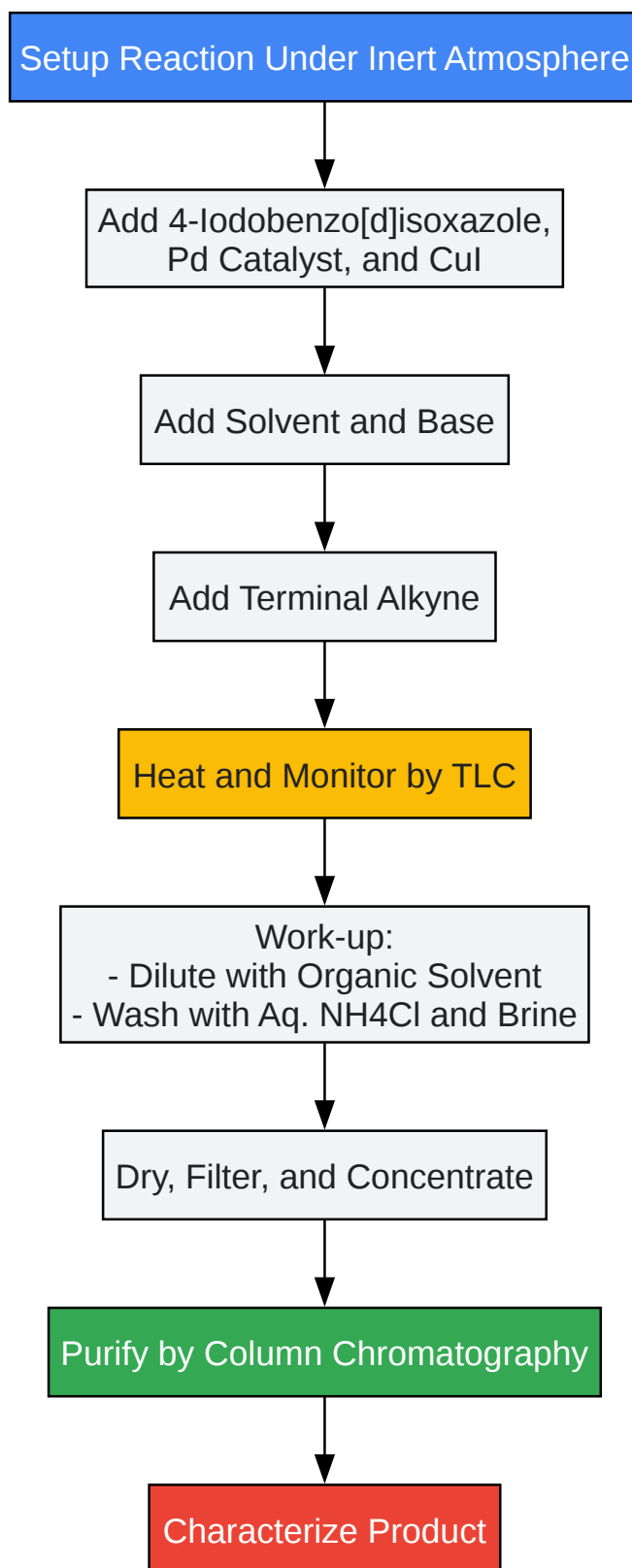
Yields are estimated based on typical outcomes for Sonogashira couplings with a range of terminal alkynes.

Mandatory Visualizations



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Caption: General mechanism of the Sonogashira coupling reaction.



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Caption: Experimental workflow for the Sonogashira coupling.

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